molecular formula C25H21N3 B13765405 3-(1-Tritylimidazol-4-yl)propanenitrile

3-(1-Tritylimidazol-4-yl)propanenitrile

Cat. No.: B13765405
M. Wt: 363.5 g/mol
InChI Key: ZKTKMEHUYHREJT-UHFFFAOYSA-N
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Description

3-(1-Tritylimidazol-4-yl)propanenitrile is a chemical compound characterized by the presence of a trityl group attached to an imidazole ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tritylimidazol-4-yl)propanenitrile typically involves the reaction of 1-tritylimidazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a propanenitrile derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Tritylimidazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(1-Tritylimidazol-4-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Tritylimidazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trityl group can enhance the compound’s stability and facilitate its binding to target molecules. The imidazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 3-(1-Tritylimidazol-4-yl)propionaldehyde
  • 3-(1-Tritylimidazol-4-yl)propan-1-amine
  • 3-(1-Tritylimidazol-4-yl)propanoic acid

Comparison: Compared to its similar compounds, 3-(1-Tritylimidazol-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications. The nitrile group can participate in specific reactions that are not possible with aldehyde, amine, or carboxylic acid derivatives, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

3-(1-tritylimidazol-4-yl)propanenitrile

InChI

InChI=1S/C25H21N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17H2

InChI Key

ZKTKMEHUYHREJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC#N

Origin of Product

United States

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